molecular formula C5H10N2O5S B2833105 (S)-3-Amino-2,2-dimethyl-4-oxoazetidin-1-yl hydrogen sulfate CAS No. 102507-49-3

(S)-3-Amino-2,2-dimethyl-4-oxoazetidin-1-yl hydrogen sulfate

Cat. No.: B2833105
CAS No.: 102507-49-3
M. Wt: 210.2
InChI Key: CDGJTKZKKHLQQN-GSVOUGTGSA-N
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Description

“2-Azetidinone, 3-amino-4,4-dimethyl-1-(sulfooxy)-, (3S)-” is a chemical compound with the molecular formula C5H10N2O5S . It is also known as “(3S)-3-Amino-4,4-dimethyl-1-(sulfooxy)-2-azetidinone” and has a CAS number of 102507-49-3 .


Molecular Structure Analysis

The molecular structure of this compound consists of a 2-azetidinone core, which is a four-membered cyclic amide, also known as a beta-lactam. This core is substituted with an amino group at the 3-position, a sulfooxy group at the 1-position, and two methyl groups at the 4-position .


Physical and Chemical Properties Analysis

This compound has an average mass of 210.208 Da and a mono-isotopic mass of 210.031036 Da . Additional physical and chemical properties such as melting point, boiling point, solubility, and spectral data may be found in dedicated chemical databases or literature.

Scientific Research Applications

Synthesis and Biological Activity in Antibiotics

  • A study by Woulfe and Miller (1985) described the synthesis of substituted 2-azetidinones, which possess significant activity predominantly against Gram-negative bacteria, indicating their potential use in developing new classes of antibiotics (Woulfe & Miller, 1985).

Chemical Modifications to Enhance Antibacterial Properties

  • Sendai et al. (1985) conducted research on chemical modifications of sulfazecin, leading to the creation of 2-azetidinone derivatives with improved antibacterial activity against Gram-negative bacteria, including Pseudomonas aeruginosa (Sendai et al., 1985).

Direct Synthesis Approaches

  • Zarei (2014) developed a method for the direct synthesis of 2-azetidinones from imines and carboxylic acids. This method offers a simpler, more convenient, and efficient approach to producing these compounds (Zarei, 2014).

Antibacterial Activity and Synthesis from Fermentation Products

  • The research by Sendai et al. (1985) also includes the development of efficient synthetic pathways for 2-azetidinone derivatives using (2R, 3R)-epoxysuccinic acid, a fermentation product, as a starting material. These compounds demonstrated potent antibacterial activity against gram-negative bacteria (Sendai et al., 1985).

Design and Synthesis for Biological and Pharmacological Potency

  • Jagannadham et al. (2019) focused on the design of 2-azetidinones scaffolds for biological and pharmacological applications. They successfully synthesized various derivatives, highlighting the importance of this chemical structure in medicinal chemistry (Jagannadham et al., 2019).

Properties

IUPAC Name

[(3S)-3-amino-2,2-dimethyl-4-oxoazetidin-1-yl] hydrogen sulfate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2O5S/c1-5(2)3(6)4(8)7(5)12-13(9,10)11/h3H,6H2,1-2H3,(H,9,10,11)/t3-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDGJTKZKKHLQQN-GSVOUGTGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(C(=O)N1OS(=O)(=O)O)N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1([C@@H](C(=O)N1OS(=O)(=O)O)N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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